molecular formula C13H9FN2 B12065478 3-(4-Fluoro-1-naphthyl)-1H-pyrazole

3-(4-Fluoro-1-naphthyl)-1H-pyrazole

Cat. No.: B12065478
M. Wt: 212.22 g/mol
InChI Key: UXDHQYLQOQVGMT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a naphthalene ring substituted with a fluorine atom at the 4-position and linked to the pyrazole core at position 2. The fluorine atom enhances metabolic stability and lipophilicity, while the naphthyl group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1H-pyrazole

InChI

InChI=1S/C13H9FN2/c14-12-6-5-11(13-7-8-15-16-13)9-3-1-2-4-10(9)12/h1-8H,(H,15,16)

InChI Key

UXDHQYLQOQVGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=NN3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole typically involves the reaction of 4-fluoro-1-naphthylamine with hydrazine and a suitable carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(4-Fluoro-1-naphthyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Observations

Substituent Position and Activity :

  • The naphthyl group at position 3 in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which showed strong ERα affinity .
  • Fluorination at the 4-position of the naphthyl ring likely improves metabolic stability and target selectivity, as seen in fluorinated analogs .

Synthetic Strategies :

  • Microwave-assisted one-pot synthesis (e.g., ) and oxidative aromatization are efficient for pyrazole derivatives with complex substituents.
  • Fluorinated building blocks, such as 1,2,4-triketones, enable precise introduction of fluorine atoms .

Biological Activity Trends: Anticancer Potential: Naphthyl-substituted pyrazoles (e.g., 3-(3',4',5'-trimethoxyphenyl)-4-(2'-naphthyl)-1H-pyrazole) exhibit nanomolar IC50 values, highlighting the role of aromatic substituents in cytotoxicity . Antifungal Activity: Pyrazoles with electron-withdrawing groups (e.g., cyano or amide) show enhanced efficacy, suggesting substituent electronegativity impacts bioactivity .

Biological Activity

3-(4-Fluoro-1-naphthyl)-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C12H10FN
  • Molecular Weight : 201.22 g/mol
  • IUPAC Name : 3-(4-Fluoro-1-naphthyl)-1H-pyrazole
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antiviral Activity : Research indicates that it can inhibit viral replication in specific cell lines, particularly against flaviviruses.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReference
Antimicrobial Effective against various bacterial strains, demonstrating significant inhibition at low concentrations.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo, showing potential as an anti-inflammatory agent.
Antiviral Exhibits antiviral properties against Japanese Encephalitis Virus (JEV), with over 70% inhibition observed.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines while sparing normal cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, which is comparable to established antibiotics.

Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group. The percentage inhibition was noted to be around 65%, indicating strong anti-inflammatory potential.

Antiviral Efficacy

In vitro studies on neuronal cell lines infected with JEV showed that treatment with 3-(4-Fluoro-1-naphthyl)-1H-pyrazole led to a dose-dependent decrease in viral load. At a concentration of 15 µM, the compound inhibited viral replication by approximately 90% after 72 hours, highlighting its potential as an antiviral agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole, a comparison was made with other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntiviral Activity
3-(4-Fluoro-1-naphthyl)-1H-pyrazole ModerateHighHigh
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole HighModerateModerate
Pyrazolo[3,4-d]pyrimidine LowHighLow

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